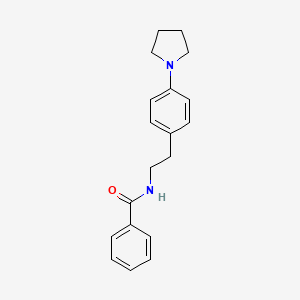

N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

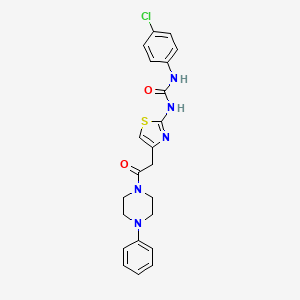

The molecular structure of “N-(4-(pyrrolidin-1-yl)phenethyl)benzamide” involves a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-(pyrrolidin-1-yl)phenethyl)benzamide” are not available, compounds with a pyrrolidine ring have been known to show significant pharmacological activity . They can act as antagonists of various receptors and inhibit a wide range of enzymes .Wissenschaftliche Forschungsanwendungen

Drug Discovery: Pyrrolidine as a Versatile Scaffold

The pyrrolidine ring, a core component of N-(4-(pyrrolidin-1-yl)phenethyl)benzamide, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp³-hybridization , contributes to stereochemistry, and increases three-dimensional coverage through "pseudorotation" . This compound’s structure can be modified to target selectivity, enhancing its potential as a drug candidate.

Antibacterial Activity: Structure-Activity Relationship (SAR)

Research indicates that the antibacterial activity of compounds containing the pyrrolidine ring can be influenced by the substituents attached to the nitrogen atom. For instance, increasing the size of the N’-substituent enhances antibacterial properties, suggesting that N-(4-(pyrrolidin-1-yl)phenethyl)benzamide could be tailored for specific antibacterial applications .

Antiproliferative Action Against Cancer Cells

Alkylaminophenol compounds, which are structurally related to N-(4-(pyrrolidin-1-yl)phenethyl)benzamide, have been frequently used in cancer treatment. The diversity of cancer species has led to a demand for compounds with antiproliferative action, and the high antioxidant properties of these compounds make them suitable for medical applications .

Nonlinear Optical (NLO) Properties

Theoretical and experimental investigations of compounds similar to N-(4-(pyrrolidin-1-yl)phenethyl)benzamide have shown promising nonlinear optical properties. These properties are significant for applications in photonics and optoelectronics, where materials with high NLO responses are required .

Anti-tubercular Agents

The design and synthesis of benzamide derivatives, including those with pyrrolidine rings, have been targeted for their anti-tubercular activity. These compounds are evaluated against Mycobacterium tuberculosis, indicating the potential of N-(4-(pyrrolidin-1-yl)phenethyl)benzamide in tuberculosis treatment .

Ligands for Methyl-Lysine Binding Proteins

Compounds with pyrrolidine structures have been identified as small molecule ligands for methyl-lysine binding proteins. These proteins play a role in the regulation of gene expression, and ligands that can modulate their activity are valuable for research into epigenetic therapies .

Eigenschaften

IUPAC Name |

N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c22-19(17-6-2-1-3-7-17)20-13-12-16-8-10-18(11-9-16)21-14-4-5-15-21/h1-3,6-11H,4-5,12-15H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUKXWQQSAZUQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(pyrrolidin-1-yl)phenethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]acetamide](/img/structure/B2960496.png)

![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2960503.png)

![[2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine](/img/structure/B2960504.png)

![N-[4-(morpholin-4-yl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2960506.png)

![(1R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2960507.png)

![Methyl 2-[(3-chloro-4-propan-2-ylbenzoyl)-(cyanomethyl)amino]acetate](/img/structure/B2960511.png)

![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-7-oxoazepane-2-carboxamide](/img/structure/B2960518.png)

![N-[2-({7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide](/img/structure/B2960519.png)